molecular formula C10H9NO3 B13696186 6-Amino-8-methoxy-2H-chromen-2-one

6-Amino-8-methoxy-2H-chromen-2-one

Cat. No.: B13696186
M. Wt: 191.18 g/mol
InChI Key: OOZCSDYVTXKBNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2H-chromen-2-one with an amine source, such as ammonia or an amine derivative, in the presence of a catalyst. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrochromenones, and various substituted chromenones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Amino-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-methoxy-2H-chromen-2-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-amino-8-methoxychromen-2-one

InChI

InChI=1S/C10H9NO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,11H2,1H3

InChI Key

OOZCSDYVTXKBNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)N)C=CC(=O)O2

Origin of Product

United States

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